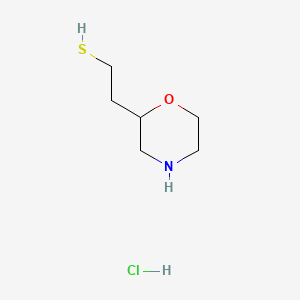![molecular formula C10H13N3 B13611674 2-(Imidazo[1,2-a]pyridin-3-yl)propan-2-amine](/img/structure/B13611674.png)
2-(Imidazo[1,2-a]pyridin-3-yl)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Imidazo[1,2-a]pyridin-3-yl)propan-2-amine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This structure is notable for its presence in various biologically active molecules and pharmaceuticals. The imidazo[1,2-a]pyridine scaffold is known for its versatility and ability to interact with a wide range of biological targets, making it a valuable component in drug discovery and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Imidazo[1,2-a]pyridin-3-yl)propan-2-amine typically involves multicomponent reactions and condensation methods. One common approach is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. Another method involves the Sandmeyer reaction of C-2 substituted N-(prop-2-yn-1-ylamino)pyridines . This reaction is efficient and mild, making it suitable for the synthesis of various imidazo[1,2-a]pyridine derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions, leveraging the same principles as laboratory synthesis but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Imidazo[1,2-a]pyridin-3-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the aromatic ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while reduction can produce various reduced derivatives of the imidazo[1,2-a]pyridine core.
Applications De Recherche Scientifique
2-(Imidazo[1,2-a]pyridin-3-yl)propan-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(Imidazo[1,2-a]pyridin-3-yl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound, which serves as the core structure for various derivatives.
Imidazo[1,2-a]pyridin-3-yl-acetic acid: A derivative with similar biological activities, used in the treatment of insomnia and brain function disorders.
Imidazo[1,2-a]pyridin-3-yl-methylamine: Another derivative with potential therapeutic applications.
Uniqueness
2-(Imidazo[1,2-a]pyridin-3-yl)propan-2-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the propan-2-amine group can enhance its solubility and interaction with biological targets, making it a valuable compound in drug discovery.
Propriétés
Formule moléculaire |
C10H13N3 |
|---|---|
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
2-imidazo[1,2-a]pyridin-3-ylpropan-2-amine |
InChI |
InChI=1S/C10H13N3/c1-10(2,11)8-7-12-9-5-3-4-6-13(8)9/h3-7H,11H2,1-2H3 |
Clé InChI |
OQIGSNRYVSAVMD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CN=C2N1C=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Amino-6-oxaspiro[3.4]octane-2-carboxylicacidhydrochloride](/img/structure/B13611604.png)
![1-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]Piperazine](/img/structure/B13611612.png)










